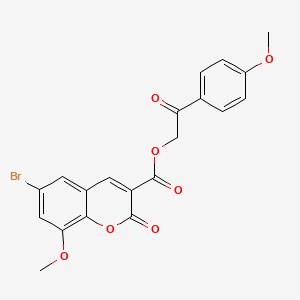
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide is an organofluorine compound with a multifaceted role in various scientific research areas. This compound exhibits unique structural features due to the presence of multiple functional groups, making it a valuable subject of study in medicinal chemistry and material science.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common route involves the coupling of a 4-(dimethylamino)-6-morpholino-1,3,5-triazine derivative with 2-(trifluoromethoxy)benzamide under controlled conditions. This process generally utilizes catalysts and specific solvents to achieve the desired product with high purity and yield.
Industrial production methods: : On an industrial scale, the preparation of this compound may employ continuous flow chemistry techniques to optimize reaction times and yields. The use of automation and real-time monitoring ensures consistency and quality in large-scale production.
Análisis De Reacciones Químicas
Types of reactions: : This compound undergoes various reactions, including:
Oxidation: : It can be oxidized to introduce or modify functional groups.
Reduction: : Reduction reactions can alter the electronic properties of the compound.
Substitution: : Nucleophilic substitution reactions can replace functional groups with others to derive new compounds.
Common reagents and conditions: : These reactions often involve reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The conditions vary, but typically include controlled temperatures and pressures to maintain the integrity of the compound.
Major products formed: : The products of these reactions are often derivatives with enhanced properties for specific applications, such as improved biological activity or increased stability.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, it serves as a building block for synthesizing more complex molecules. It is also studied for its unique electronic and steric properties.
Biology: : In biological research, this compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Medicine: : In medicine, it's explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: : Industrially, it is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level. It targets specific proteins or enzymes, modulating their activity. This interaction typically involves binding to the active site or altering the conformation of the target, thereby influencing biological pathways.
Comparación Con Compuestos Similares
Compared to other triazine derivatives, this compound stands out due to its combination of a trifluoromethoxy group and a morpholino moiety. Similar compounds include:
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzene.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide.
Each of these compounds shares structural similarities but varies in specific functional groups, which can significantly influence their reactivity and applications.
That’s a deep dive into N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide. What piques your interest most in this realm of complex chemistry?
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O3/c1-26(2)16-23-14(24-17(25-16)27-7-9-29-10-8-27)11-22-15(28)12-5-3-4-6-13(12)30-18(19,20)21/h3-6H,7-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUACJXKFINXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)
![N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2429529.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429530.png)




![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)
![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)



![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide](/img/structure/B2429549.png)
![1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2429551.png)
